Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate
Description
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate is a chromene-derived compound characterized by a 2,3-dihydrochromen core substituted with a phenylmethoxy group at position 7 and an ethyl acetate moiety at position 2. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate |
InChI |
InChI=1S/C20H20O4/c1-2-22-20(21)12-16-10-11-23-19-13-17(8-9-18(16)19)24-14-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3 |
InChI Key |
MMYMGBUOSQASMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCOC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-phenylmethoxy-2,3-dihydrochromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The chromene ring system can interact with biological macromolecules such as enzymes and receptors, modulating their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to ethyl acetate derivatives with heterocyclic or aromatic cores, focusing on substituent effects and physicochemical properties.
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Reactivity and Bioactivity
Electron-Donating vs. Electron-Withdrawing Groups :
- The phenylmethoxy group (target compound) donates electrons via resonance, increasing aromatic ring reactivity and interaction with biological targets . In contrast, trifluoromethyl () and dichloro/formyl groups () withdraw electrons, altering binding affinities and metabolic pathways .
- Imidazole-based analogs () with trimethoxyphenyl substituents exhibit enhanced cytotoxicity due to improved hydrophobic interactions with tubulin .
Impact on Crystallinity and Stability :
Research Findings and Data Tables
Table 2: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
